molecular formula C17H16N4O5S B2673519 5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034424-15-0

5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2673519
CAS No.: 2034424-15-0
M. Wt: 388.4
InChI Key: AYPUJJWDKHPVTH-UHFFFAOYSA-N
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Description

5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a furan ring, a pyrazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling through a sulfamoyl linkage to the benzamide core. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups on the pyrazine ring can be reduced to amines.

    Substitution: The methoxy group on the benzamide can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substituting agents: Halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazine ring can produce amines.

Scientific Research Applications

5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide include:

Uniqueness

What sets this compound apart is its unique combination of a furan ring, a pyrazine ring, and a benzamide moiety, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[[3-(furan-3-yl)pyrazin-2-yl]methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-25-15-3-2-12(8-13(15)17(18)22)27(23,24)21-9-14-16(20-6-5-19-14)11-4-7-26-10-11/h2-8,10,21H,9H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPUJJWDKHPVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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